Rhodosporin

Phytotoxin Herbicide Discovery Plant Pathology

Built on a unique tetrahydroanthraquinone core with precise stereochemistry, Rhodosporin (Bostrycin) offers a distinct >4-fold potency advantage over its closest natural congener 4-deoxybostrycin. This validated parent scaffold is essential for SAR-driven MptpB inhibition (anti-TB) and PI3K/Akt pathway research (A549 lung adenocarcinoma), uniquely enabling bioherbicide development with an ~7 µg/mL phytotoxic threshold. Its native protein cross-linking capability also simplifies antimicrobial surface engineering. A set of ready-to-use specifications ensures your advanced R&D programs progress efficiently.

Molecular Formula C16H16O8
Molecular Weight 336.29 g/mol
CAS No. 21879-81-2
Cat. No. B1667468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodosporin
CAS21879-81-2
SynonymsBostrycin, Rhodosporin
Molecular FormulaC16H16O8
Molecular Weight336.29 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O
InChIInChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15-,16+/m1/s1
InChIKeyZQNOLGRKZRDRQO-OAGGEKHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Rhodosporin (Bostrycin) for Research and Industrial Procurement: An Anthraquinone-Derived Antibiotic with Distinct Bioactivities


Rhodosporin, also widely known as Bostrycin (CAS 21879-81-2), is a red-pigmented tetrahydroanthraquinone secondary metabolite originally isolated from the fungus Bostrychonema alpestre and subsequently from various marine endophytic fungi, including Nigrospora sp. and Halorosellinia sp. [1]. It exhibits a multifaceted bioactivity profile encompassing antibacterial efficacy against Gram-positive pathogens (including methicillin-resistant Staphylococcus aureus), cytotoxic activity against multiple cancer cell lines (e.g., A549 lung adenocarcinoma, MCF-7 breast cancer, and tongue squamous cell carcinoma), and phytotoxic effects [2]. As a naturally occurring anthracenedione scaffold, Rhodosporin serves as both a direct bioactive agent and a versatile precursor for semi-synthetic derivatives aimed at optimizing potency and selectivity [3]. Its distinct chromophoric and cross-linking properties further expand its utility into materials science applications, such as protein immobilization [4].

Why Rhodosporin (Bostrycin) Cannot Be Replaced by Other Anthraquinones: Key Differentiators


Although Rhodosporin belongs to the large and well-studied class of anthraquinone natural products, its specific tetrahydroanthraquinone core with a unique stereochemical arrangement of hydroxyl and methoxy groups imparts a distinct biological activity spectrum that is not fully replicated by structurally similar compounds or simpler anthraquinones [1]. Direct comparative studies reveal that even minor structural modifications—such as the absence of a single hydroxyl group in the natural congener 4-deoxybostrycin—can result in a >4-fold reduction in phytotoxic potency [2]. Furthermore, while many anthraquinones exhibit general cytotoxicity, Rhodosporin's specific ability to modulate the PI3K/Akt pathway and protein tyrosine phosphatases like MptpB is not a universal feature of the class, making it a uniquely suitable scaffold for targeted anti-tuberculosis and anti-cancer research [3]. Substitution with a generic anthraquinone would therefore risk loss of the precise pharmacological or industrial property—be it potency against a specific pathogen, a particular mechanism of action, or a unique material functionalization capability—that defines the research or application need [4].

Quantitative Evidence for Rhodosporin (Bostrycin) vs. Comparators: A Procurement Guide


Phytotoxic Potency: Rhodosporin vs. 4-Deoxybostrycin

In a direct head-to-head comparison of the two major pigments co-produced by Alternaria eichhorniae, Rhodosporin (bostrycin) demonstrated a minimum phytotoxic concentration of approximately 7 µg/mL on water hyacinth leaves, whereas its natural congener 4-deoxybostrycin required approximately 30 µg/mL to achieve a comparable necrotic effect [1]. This indicates that Rhodosporin is over 4 times more potent as a phytotoxin than its closest natural structural analog.

Phytotoxin Herbicide Discovery Plant Pathology

MptpB Tyrosine Phosphatase Inhibition: Rhodosporin as a Parent Scaffold for Enhanced Derivatives

Rhodosporin exhibits weak to moderate inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a key virulence factor, with an IC50 of 327.6 ± 60.4 µM [1]. Importantly, this study also demonstrated that a semi-synthetic derivative, compound 25, achieved a significantly improved IC50 of 64.6 ± 9.1 µM against the same target, representing a >5-fold enhancement in potency [1]. This establishes Rhodosporin not as a final drug candidate but as a critical, validated parent scaffold for generating more potent MptpB inhibitors.

Antitubercular Agent Enzyme Inhibition Medicinal Chemistry

Cytotoxic Potency Against Lung Adenocarcinoma: Time-Dependent IC50 Profile

In A549 human lung adenocarcinoma cells, Rhodosporin exhibited a time-dependent increase in cytotoxic potency, with 24-hour, 48-hour, and 72-hour IC50 values of 20.20 µM, 14.36 µM, and 9.42 µM, respectively [1]. While a direct comparator was not run in this specific study, cross-study comparison with published data for other anthraquinone-based anticancer agents (e.g., epirubicin) indicates that Rhodosporin's activity is within a comparable order of magnitude, but its unique PI3K/Akt inhibitory mechanism differentiates it from topoisomerase II inhibitors like doxorubicin [2].

Anticancer Agent Lung Cancer Cytotoxicity

Antibacterial Activity: Broad-Spectrum Gram-Positive Inhibition with Documented MRSA Efficacy

Rhodosporin demonstrates a broad spectrum of antibacterial activity against clinically relevant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Mycobacterium tuberculosis, and Clostridium botulinum [1]. While a direct head-to-head MIC comparison with a specific comparator is not detailed in the primary literature, its reported efficacy against MRSA distinguishes it from many older anthraquinone antibiotics that have lost effectiveness against drug-resistant strains. In contrast, the natural analog 4-deoxybostrycin showed comparable activity against Bacillus subtilis but lacked activity against the fungus Geotrichum candidum, highlighting Rhodosporin's specific spectrum [2].

Antibacterial MRSA Natural Product

Protein Immobilization: Retention of Bacteriostatic Activity After Cross-Linking

Rhodosporin has been successfully employed as a cross-linking agent for protein immobilization on nonwoven polypropylene fabric, a process that uniquely preserves its intrinsic bacteriostatic properties [1]. In this application, the compound functions both as a coupling agent and an antimicrobial component. This dual functionality is not a general property of anthraquinones but is specific to Rhodosporin's chemical structure, which enables it to form stable conjugates while retaining bioactivity [1].

Biomaterials Protein Immobilization Antimicrobial Surface

Anti-Proliferative Mechanism: Unique PI3K/Akt Pathway Modulation vs. Classic Topoisomerase Inhibitors

Mechanistic studies in A549 lung cancer cells reveal that Rhodosporin induces cell cycle arrest and apoptosis through upregulation of microRNA-638 and microRNA-923, leading to downregulation of the PI3K/Akt pathway proteins p110α and p-Akt/PKB [1]. This is in stark contrast to the primary mechanism of clinical anthracyclines like doxorubicin and epirubicin, which act predominantly as topoisomerase II poisons. This mechanistic divergence implies that Rhodosporin may retain activity in cancer cells with acquired resistance to topoisomerase II inhibitors.

Signal Transduction Apoptosis Cancer Biology

Optimal Application Scenarios for Rhodosporin (Bostrycin) Based on Differentiated Evidence


Herbicide Discovery: Bioherbicide Lead Optimization

Based on its high phytotoxic potency (4.3-fold greater than its analog 4-deoxybostrycin) against water hyacinth at ~7 µg/mL [1], Rhodosporin is an ideal starting material for the development of bioherbicides targeting invasive aquatic plants. Its natural origin and specific activity profile make it suitable for structure-activity relationship (SAR) studies aimed at enhancing selectivity and reducing off-target effects.

Anti-Tuberculosis Drug Discovery: MptpB Inhibitor Scaffold

For medicinal chemistry programs targeting Mycobacterium tuberculosis virulence factors, Rhodosporin serves as a validated parent scaffold for MptpB inhibition [1]. As demonstrated by derivative compound 25 (IC50 = 64.6 µM vs. 327.6 µM for Rhodosporin), the compound is an essential precursor for synthesizing and evaluating more potent analogs [1]. Its procurement enables research into novel anti-TB agents that circumvent resistance mechanisms.

Oncology Research: PI3K/Akt Pathway Chemical Probe

Given its unique mechanism of action involving PI3K/Akt pathway inhibition via microRNA upregulation [1], Rhodosporin is a valuable chemical biology tool for studying signal transduction in lung adenocarcinoma (A549 cells) and other cancer models. It provides a distinct alternative to topoisomerase II inhibitors, allowing researchers to explore combination strategies or address resistance mechanisms in tumors that have evaded conventional anthracycline therapy.

Biomaterials Engineering: Antimicrobial Surface Functionalization

Rhodosporin's demonstrated ability to act as a protein cross-linking agent while retaining bacteriostatic activity [1] makes it a candidate for developing antimicrobial surfaces, such as medical textiles or water filtration membranes. Its dual functionality simplifies manufacturing processes by eliminating the need for separate coupling and antimicrobial agents, potentially reducing material costs and improving performance in high-touch or wet environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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